Antibacterial Membrane Perturbation Potency of (2E)-Decenal vs. Saturated and Non-Conjugated Analogs
(2E)-Decenal demonstrates significant antibacterial membrane activity, a property absent in its saturated counterpart, decanal. In an assay measuring the leakage of carboxyfluorescein (CF) from phosphatidylcholine (PC) liposomes, (2E)-Decenal induced rapid and substantial CF release, indicating gross perturbation of the lipid bilayer. In contrast, the saturated aldehyde decanal elicited only low to non-significant activity [1][2].
| Evidence Dimension | Membrane Perturbation (CF Leakage from PC Liposomes) |
|---|---|
| Target Compound Data | Rapid CF leakage (active) |
| Comparator Or Baseline | Decanal (saturated analog): Low or no significant CF leakage (inactive) |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Carboxyfluorescein (CF) leakage assay using phosphatidylcholine (PC) liposomes |
Why This Matters
This data confirms that the α,β-unsaturated bond is essential for antimicrobial activity, directly informing the selection of (2E)-Decenal over saturated aldehydes for applications requiring membrane-active agents, such as natural preservatives.
- [1] Trombetta, D., et al. (2002). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. Letters in Applied Microbiology, 35(4), 285-290. View Source
- [2] Adolph, S., et al. (2004). Cytotoxicity of diatom-derived oxylipins in organisms belonging to different phyla. Journal of Experimental Biology, 207(17), 2935-2946. View Source
